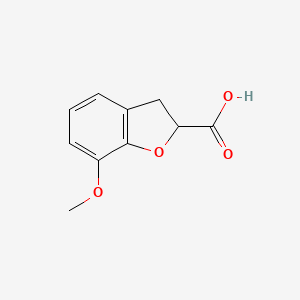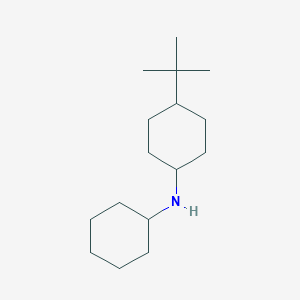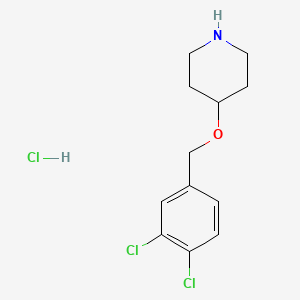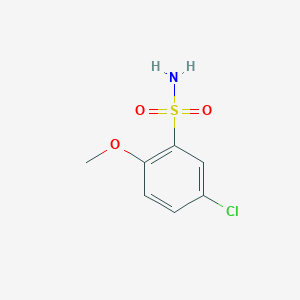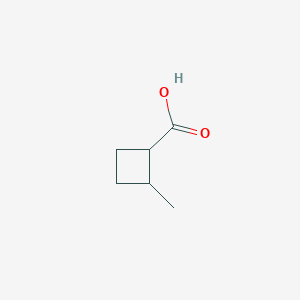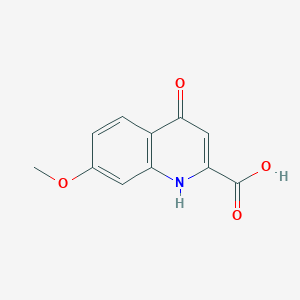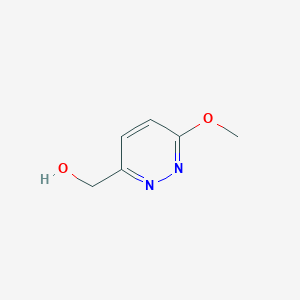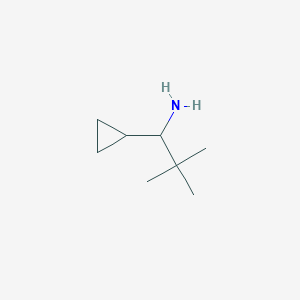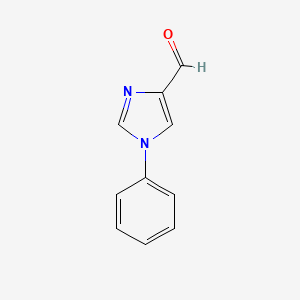
1-苯基-1H-咪唑-4-甲醛
描述
“1-phenyl-1H-imidazole-4-carbaldehyde” is a chemical compound with the CAS Number: 88091-36-5 . It has a molecular weight of 172.19 and its IUPAC name is 1-phenyl-1H-imidazole-4-carbaldehyde . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “1-phenyl-1H-imidazole-4-carbaldehyde” were not found, imidazoles in general are known to be synthesized via a variety of methods . For instance, one method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .
Molecular Structure Analysis
The molecular structure of “1-phenyl-1H-imidazole-4-carbaldehyde” consists of an imidazole ring attached to a phenyl group and a carbaldehyde group . The InChI code for this compound is 1S/C10H8N2O/c13-7-9-6-12 (8-11-9)10-4-2-1-3-5-10/h1-8H .
Chemical Reactions Analysis
In organic synthesis, “1H-Imidazole-4-carbaldehyde” serves as a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . Its reactivity as an aldehyde and its imidazole ring make it a valuable precursor in the synthesis of complex organic molecules .
Physical And Chemical Properties Analysis
“1-phenyl-1H-imidazole-4-carbaldehyde” is a powder at room temperature . It has a melting point of 129-130 degrees Celsius .
科学研究应用
合成和络合研究
1-苯基-1H-咪唑-4-甲醛已被用于合成新的手性和非手性亚胺和双亚胺。这些化合物是通过与各种胺的缩合过程合成的,并通过光谱方法进行表征。此外,确定了所选亚胺/双亚胺的Cu(II)络合物的稳定常数,突出了它们在络合研究中的潜力(Pařík & Chlupatý, 2014)。
抗氧化和抗炎性能
对1-苯基-1H-咪唑-4-甲醛衍生物,特别是1-苯甲酰-3-苯基-1H-吡唑-4-甲醛的研究表明具有显著的抗氧化和抗炎活性。这些衍生物通过各种光谱技术合成和表征,并评估其生物活性,揭示了它们在药用方面的潜力(Sudha, Subbaiah, & Mahalakshmi, 2021)。
催化应用
该化合物已成为涉及铜催化的氧化偶联反应研究的一部分。具体来说,通过铜催化的氧化偶联氨基甲酰和α,β-不饱和醛合成1,2,4-三取代-1H-咪唑-5-甲醛展示了其在促进复杂有机反应中的作用(Li等,2015)。
医药化学中的构建块
从4-甲基-1H-咪唑-5-甲醛(一种相关化合物)出发合成了4-甲基-5-咪唑甲醛衍生物,用作医药化学中的构建块。这些衍生物具有潜在的生物活性,强调了它们在药物开发和制药研究中的重要性(Orhan et al., 2019)。
光谱表征
对2-苯基取代咪唑,包括2-苯基-1H-咪唑-4-甲醛的研究,侧重于它们的光谱表征,特别是在互变异构的挑战下。使用13C CP-MAS NMR和其他光谱方法,该研究提供了对这些化合物结构描述的见解,这对它们在各个科学领域的应用至关重要(Burdzhiev et al., 2020)。
抗菌活性
一项研究使用1-苯基-1H-咪唑-4-甲醛衍生物合成壳聚糖的席夫碱,并评估其对各种细菌和真菌的抗菌活性。结果表明,抗菌活性取决于席夫碱基团的类型,暗示了它们在抗菌和抗真菌应用中的潜在用途(Hamed et al., 2020)。
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501
作用机制
Target of Action
1-Phenyl-1H-imidazole-4-carbaldehyde is an imidazole derivative . Imidazole derivatives are known to have a broad range of biological activities . The primary target of 1-Phenyl-1H-imidazole-4-carbaldehyde is reported to be the calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in various physiological processes.
Mode of Action
It is known that imidazole derivatives can interact with their targets in a variety of ways, often leading to changes in the activity of the target . For instance, some imidazole derivatives have been found to inhibit the activity of their target enzymes .
Biochemical Pathways
The biochemical pathways affected by 1-Phenyl-1H-imidazole-4-carbaldehyde are likely to be those involving its target, the calmodulin-dependent nitric-oxide synthase. This enzyme is involved in the production of nitric oxide, which plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Pharmacokinetics
It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of 1-Phenyl-1H-imidazole-4-carbaldehyde’s action would depend on its interaction with its target, the calmodulin-dependent nitric-oxide synthase. By influencing the activity of this enzyme, it could potentially affect the production of nitric oxide and thereby influence various physiological processes .
Action Environment
The action, efficacy, and stability of 1-Phenyl-1H-imidazole-4-carbaldehyde could be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, factors such as temperature and the presence of other substances could potentially affect the compound’s stability and its interaction with its target .
生化分析
Biochemical Properties
1-Phenyl-1H-imidazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the notable interactions is with cytochrome P450 enzymes, where it acts as an inhibitor. This interaction is crucial as it affects the metabolism of various substrates processed by cytochrome P450 enzymes . Additionally, 1-phenyl-1H-imidazole-4-carbaldehyde has been reported to induce 7-ethoxyresorufin-O-deethylase (EROD) activity in hepatocytes . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing metabolic pathways.
Cellular Effects
The effects of 1-phenyl-1H-imidazole-4-carbaldehyde on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with nitric-oxide synthase in bovine brain cells and GHs pituitary cells indicates its role in modulating nitric oxide production . This modulation can impact various cellular functions, including vasodilation, neurotransmission, and immune response. Furthermore, the compound’s ability to induce EROD activity suggests its involvement in the detoxification processes within cells .
Molecular Mechanism
At the molecular level, 1-phenyl-1H-imidazole-4-carbaldehyde exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of cytochrome P450 enzymes is a key mechanism, where it binds to the active site of the enzyme, preventing the metabolism of its substrates . This inhibition can lead to altered drug metabolism and potential drug-drug interactions. Additionally, the compound’s interaction with nitric-oxide synthase involves binding to the enzyme, affecting its activity and subsequent nitric oxide production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-phenyl-1H-imidazole-4-carbaldehyde have been studied over time to understand its stability, degradation, and long-term impact on cellular function The compound has shown stability under various conditions, making it suitable for extended studiesLong-term studies have indicated that the compound can maintain its inhibitory effects on cytochrome P450 enzymes and nitric-oxide synthase over prolonged periods .
Dosage Effects in Animal Models
The effects of 1-phenyl-1H-imidazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzymatic activities without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications to minimize potential side effects.
Metabolic Pathways
1-Phenyl-1H-imidazole-4-carbaldehyde is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound’s inhibition of these enzymes can affect the metabolism of drugs and other xenobiotics, leading to altered metabolic flux and changes in metabolite levels . Additionally, its role in inducing EROD activity suggests its involvement in the detoxification pathways within cells .
Transport and Distribution
The transport and distribution of 1-phenyl-1H-imidazole-4-carbaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in various tissues. Its interaction with specific transporters can affect its localization and distribution within the body .
Subcellular Localization
The subcellular localization of 1-phenyl-1H-imidazole-4-carbaldehyde is crucial for its activity and function. The compound has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, its presence in the cytoplasm allows it to modulate nitric-oxide synthase activity and influence cellular signaling pathways . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell.
属性
IUPAC Name |
1-phenylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-9-6-12(8-11-9)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNYMPCRDXBYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539427 | |
| Record name | 1-Phenyl-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88091-36-5 | |
| Record name | 1-Phenyl-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-imidazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


